molecular formula C17H13FO4 B5772420 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

Cat. No.: B5772420
M. Wt: 300.28 g/mol
InChI Key: MXBGQCZQECOVSF-UHFFFAOYSA-N
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Description

3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluorophenol and 7-methoxy-2-methylchromone.

    Coupling Reaction: The 2-fluorophenol is then subjected to a coupling reaction with 7-methoxy-2-methylchromone using a suitable base and a coupling agent such as potassium carbonate (K2CO3) and copper(I) iodide (CuI).

    Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced flavonoid derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one: Unique due to the presence of both fluorine and methoxy groups.

    3-(2-chlorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one: Contains a bromine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and bromo analogs. Additionally, the methoxy group enhances its solubility and bioavailability, making it a promising candidate for various applications.

Properties

IUPAC Name

3-(2-fluorophenoxy)-7-methoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO4/c1-10-17(22-14-6-4-3-5-13(14)18)16(19)12-8-7-11(20-2)9-15(12)21-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBGQCZQECOVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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